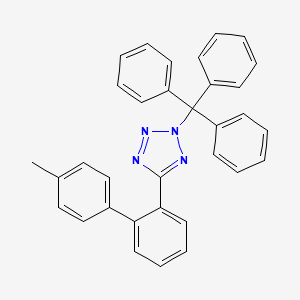

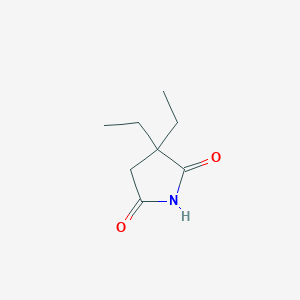

![molecular formula C18H14N4O2 B2895510 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 794559-76-5](/img/structure/B2895510.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They are considered an important pharmacophore in drug discovery and are good bioisosteres of naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine, which reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis

The benzimidazole nucleus is a heterocycle that may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .Physical And Chemical Properties Analysis

Theoretical and actual NMR chemical shifts were found to be quite similar .科学的研究の応用

Antimicrobial Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide and its derivatives have been studied for their antimicrobial properties. Research has shown that benzimidazole, benzoxazole, and benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents (Padalkar et al., 2014). Similarly, N-benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated significant in vitro antimicrobial activity, further underscoring the potential of these compounds in antimicrobial research (Sethi et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for applications in industrial settings where metal preservation is crucial (Yadav et al., 2013).

Synthesis and Characterization of Novel Compounds

The chemical versatility of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide allows for the synthesis of various novel compounds with potential scientific applications. For instance, efficient synthesis methods have been developed for 2-phenyl-4,5-substituted oxazoles, showcasing the compound's role in creating structurally diverse molecules for further chemical and pharmacological studies (Kumar et al., 2012).

Anticancer Research

There is ongoing research into the anticancer potential of benzimidazole derivatives. Some studies have synthesized and evaluated various derivatives for their anticancer activity, highlighting the promise of these compounds in developing new anticancer therapies (Salahuddin et al., 2014).

作用機序

Target of Action

Similar compounds containing the imidazole moiety have been known to interact with a variety of targets, including aurora kinase a and cyclin-dependent kinase 2 .

Mode of Action

Compounds containing the imidazole moiety are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .

将来の方向性

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUQMEWBFBAOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

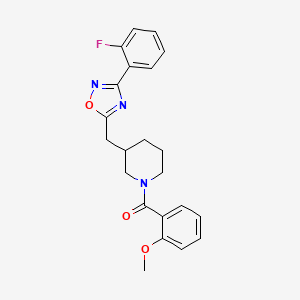

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

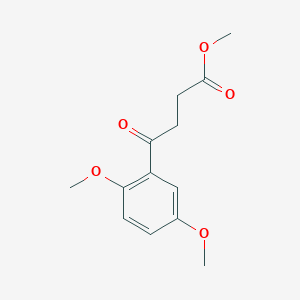

![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)

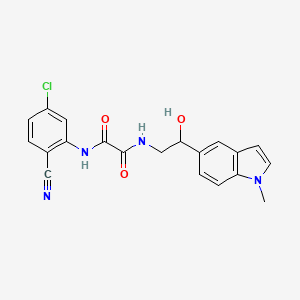

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)

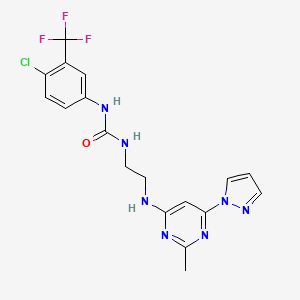

![2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2895440.png)

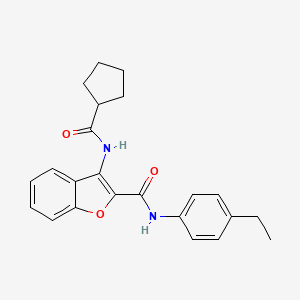

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895442.png)

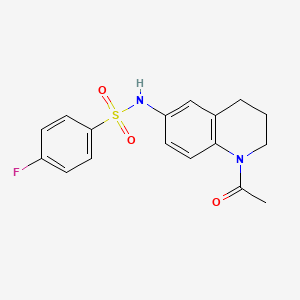

![3-(4-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2895443.png)